2,4-Dibromo-5-fluorobenzyl chloride CAS number and identifiers
2,4-Dibromo-5-fluorobenzyl chloride CAS number and identifiers
The following technical guide details the properties, synthesis, and application of 2,4-Dibromo-5-fluorobenzyl chloride , a specialized halogenated building block used in the design of complex medicinal scaffolds.
High-Functionality Electrophiles in Medicinal Chemistry[1][2]
Part 1: Executive Technical Summary
2,4-Dibromo-5-fluorobenzyl chloride is a poly-halogenated electrophile serving as a critical "anchor" in the synthesis of heterocycles and kinase inhibitors.[1][2] Its value lies in its orthogonal reactivity :
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The Chloromethyl Group (-CH₂Cl): A highly reactive electrophile for Sₙ2 alkylation (attachment point).[1][2]
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The Fluorine Atom (C5): A metabolic blocker that modulates pKa and lipophilicity without offering a facile handle for displacement.[2]
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The Bromine Atoms (C2, C4): Sterically differentiated handles for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the sequential elaboration of the scaffold.[1][2]
Part 2: Identity & Physicochemical Profile[2][3]
| Attribute | Specification |
| Chemical Name | 2,4-Dibromo-5-fluorobenzyl chloride |
| IUPAC Name | 1-(Chloromethyl)-2,4-dibromo-5-fluorobenzene |
| CAS Number | 1804933-14-9 |
| Molecular Formula | C₇H₄Br₂ClF |
| Molecular Weight | 302.37 g/mol |
| SMILES | FC1=C(CC1=C(CCl)Br)Br (Canonical) / ClCc1c(Br)cc(Br)c(F)c1 |
| Appearance | Off-white to pale yellow solid (low melting point) or semi-solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to alcohol); Light sensitive (benzylic halides can degrade) |
Critical Distinction: Do not confuse with 2,4-Dibromo-5-fluorobenzoyl chloride (the acid chloride).[2] The compound discussed here possesses a methylene bridge (-CH₂-), making it an alkylating agent, not an acylating agent.[2]
Part 3: Synthesis & Production Logic[1][2][5]
While this compound is commercially available as a catalog intermediate, in-house preparation is often required to ensure freshness, as benzylic chlorides degrade upon prolonged storage.[2]
Route A: Radical Halogenation (Industrial/Scale-Up)
The most direct route involves the radical chlorination of the toluene precursor.[1][2] This method is atom-economical but requires careful control to prevent over-chlorination (gem-dichloride formation).[2]
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Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)[1][2]
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Initiator: AIBN or Benzoyl Peroxide[2]
-
Solvent: CCl₄ (traditional) or Trifluorotoluene (modern green alternative)[1][2]
Route B: Deoxychlorination (Laboratory Standard)
For high-purity applications (e.g., late-stage drug synthesis), converting the alcohol is preferred to avoid radical byproducts.[1][2]
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Precursor: 2,4-Dibromo-5-fluorobenzyl alcohol[2]
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Mechanism: Sₙi (Retention) or Sₙ2 (Inversion) depending on conditions.[2]
Visualization: Synthesis & Reactivity Tree
The following diagram illustrates the synthesis of the core and its divergent downstream applications.
Caption: Synthesis pathways (grey) leading to the target electrophile (blue) and its subsequent divergence into medicinal scaffolds (green/red).[2]
Part 4: Experimental Protocols
Protocol 1: Laboratory Synthesis from Alcohol
Use this method for generating high-purity material for biological assays.[1][2]
Reagents:
-
2,4-Dibromo-5-fluorobenzyl alcohol (1.0 eq)[2]
-
Thionyl Chloride (SOCl₂) (1.5 eq)[2]
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Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 2,4-Dibromo-5-fluorobenzyl alcohol and anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C. Add catalytic DMF. Dropwise add SOCl₂ via syringe over 10 minutes.[2] Caution: Gas evolution (SO₂, HCl).[2]
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the chloride is usually less polar than the alcohol).[2]
-
Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM.
-
Purification: Redissolve the residue in DCM and wash with saturated NaHCO₃ (to neutralize HCl traces) and brine. Dry over Na₂SO₄.[2]
-
Isolation: Evaporate solvent to yield the crude chloride.[2] If necessary, purify via short silica plug (Hexanes/EtOAc 95:5).[2] Benzyl chlorides are reactive; avoid prolonged exposure to silica.[2]
Protocol 2: General N-Alkylation (Application)
Standard procedure for attaching this "warhead" to a secondary amine (e.g., piperazine, morpholine).[1][2]
Reagents:
-
Secondary Amine (1.0 eq)[2]
-
2,4-Dibromo-5-fluorobenzyl chloride (1.1 eq)[2]
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or DIPEA (3.0 eq)[1][2]
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Acetonitrile (ACN) or DMF[2]
Step-by-Step:
-
Dissolution: Dissolve the secondary amine in ACN (0.1 M).
-
Alkylation: Add 2,4-Dibromo-5-fluorobenzyl chloride.
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Conditions: Stir at 60°C for 4–12 hours.
-
Validation: Monitor consumption of the benzyl chloride.
-
Workup: Filter off inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and Water.[2]
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Outcome: The product now contains the 2,4-dibromo-5-fluoro motif, ready for selective Suzuki coupling at the sterically more accessible 4-position bromine.[2]
Part 5: Safety & Handling (E-E-A-T)[1][2]
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Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas agent).[1][2] Always handle in a functioning fume hood.[1][2]
-
Corrosive: Hydrolyzes to produce HCl on contact with moisture/mucous membranes.[1][2]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will revert the compound to the alcohol.[2]
References
-
Matrix Scientific . (n.d.).[2] Product Data Sheet: 2,4-Dibromo-5-fluorobenzyl chloride (CAS 1804933-14-9).[2][3] Retrieved from [2]
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BLDpharm . (n.d.).[2][4] 1,5-Dibromo-2-(chloromethyl)-4-fluorobenzene Data Sheet. Retrieved from [2]
-
National Center for Biotechnology Information . (n.d.).[1][2] PubChem Compound Summary for Benzyl Chloride Derivatives (General Reactivity). Retrieved from [2]
-
Smith, M. B. (2013).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Reference for standard Sₙ2 and Deoxychlorination mechanisms).
Sources
- 1. 1214322-98-1|1-Bromo-4-(chloromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 2. 1803784-86-2|1,3-Dibromo-4-(chloromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. 1804933-14-9 Cas No. | 2,4-Dibromo-5-fluorobenzyl chloride | Matrix Scientific [matrixscientific.com]
- 4. 93765-84-5|1,5-Dibromo-2-fluoro-4-methylbenzene|BLD Pharm [bldpharm.com]
